molecular formula C14H12N2O B12458615 2-(1,3-Benzoxazol-2-yl)-4-methylaniline

2-(1,3-Benzoxazol-2-yl)-4-methylaniline

Cat. No.: B12458615
M. Wt: 224.26 g/mol
InChI Key: KGWIQHLFCUZFKH-UHFFFAOYSA-N
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Description

General Context of Benzoxazole (B165842) Derivatives in Advanced Organic and Materials Chemistry

Benzoxazoles are a class of bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. nih.gov This aromatic system imparts significant stability and provides a scaffold for diverse functionalization, leading to a wide spectrum of chemical and physical properties. rsc.org In the realm of materials chemistry, benzoxazole derivatives are highly valued for their exceptional photophysical characteristics, including strong fluorescence and large Stokes shifts. niscpr.res.inrsc.org These properties make them ideal candidates for use as fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced optical materials. rsc.org

From a medicinal chemistry perspective, the benzoxazole core is a privileged structure found in numerous biologically active compounds. rsc.org The ability to readily modify the benzoxazole skeleton allows for the fine-tuning of pharmacological profiles, leading to the development of agents with a range of therapeutic activities. nih.gov

The synthesis of benzoxazole derivatives has been a subject of extensive research, with numerous methodologies developed to construct this versatile heterocyclic system. A common and well-established route involves the condensation of 2-aminophenols with various carboxylic acid derivatives, aldehydes, or other carbonyl-containing compounds. rsc.orgnih.gov Researchers have explored a variety of catalysts and reaction conditions, including the use of metal catalysts, Brønsted acids, and green chemistry approaches to improve efficiency and sustainability. nih.gov

Significance and Rationale for Investigating 2-(1,3-Benzoxazol-2-yl)-4-methylaniline

The specific compound, This compound , combines the characteristic benzoxazole core with a substituted aniline (B41778) moiety. This unique combination of functional groups suggests a number of interesting properties and potential research avenues. The presence of the amino group on the phenyl ring is of particular interest as it can significantly influence the electronic and photophysical properties of the molecule. Amino groups are known to act as electron donors, which can lead to intramolecular charge transfer (ICT) phenomena upon photoexcitation, often resulting in strong, solvatochromic fluorescence. nih.gov

The rationale for investigating this compound stems from the pursuit of novel fluorophores with tunable emission properties. The strategic placement of the methyl and amino groups on the aniline ring allows for a systematic study of structure-property relationships within the 2-arylbenzoxazole class. Understanding how these substituents affect the absorption and emission characteristics is crucial for the rational design of new materials with tailored optical properties.

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its chemical structure suggests its potential as a valuable building block or a functional molecule in its own right. The primary amino group offers a reactive handle for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced or entirely new functionalities. This could include its use as a monomer in polymerization reactions to create novel photoactive polymers or as a key intermediate in the synthesis of targeted biological probes.

The synthesis of this compound would likely follow established protocols for 2-arylbenzoxazole formation. A plausible synthetic route involves the condensation of 2-aminophenol (B121084) with 4-amino-3-methylbenzoic acid or a related derivative, such as an ester or acid chloride, under acidic or dehydrating conditions. dtic.mil

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-(1,3-benzoxazol-2-yl)-2-methylanilinePubChem nih.gov
Molecular Formula C₁₄H₁₂N₂OPubChem nih.gov
Molecular Weight 224.26 g/mol PubChem nih.gov
CAS Number 792946-65-7PubChem nih.gov

Note: This data is based on publicly available database information and may be computed rather than experimentally determined.

Overview of Research Directions and Scope of the Review

Given the structural features of This compound , several promising research directions can be envisioned. A primary focus would be the comprehensive characterization of its photophysical properties. This would involve detailed spectroscopic studies to determine its absorption and fluorescence spectra in various solvents, as well as the measurement of its fluorescence quantum yield and lifetime. Such data would provide fundamental insights into the nature of its excited states and the influence of the amino and methyl substituents.

Another important area of investigation would be its application as a fluorescent probe. The potential solvatochromic nature of its fluorescence, arising from an ICT state, could be exploited to develop sensors for microenvironmental polarity or for detecting specific analytes. The primary amino group could also be functionalized to create targeted probes for biological imaging. nih.gov

In the field of materials science, this compound could be explored as a component in the development of new organic electronic materials. Its fluorescent properties make it a candidate for use as an emitter in OLEDs. Further research could involve its incorporation into polymer backbones to create new classes of photoactive materials with potential applications in organic electronics and sensor technology.

This review, while constrained by the limited specific literature on the title compound, aims to provide a foundational understanding based on the well-established chemistry of benzoxazole derivatives. By highlighting the potential research avenues, it is hoped that this article will stimulate further investigation into the synthesis, properties, and applications of this promising molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-4-methylaniline

InChI

InChI=1S/C14H12N2O/c1-9-6-7-11(15)10(8-9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3

InChI Key

KGWIQHLFCUZFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for 2 1,3 Benzoxazol 2 Yl 4 Methylaniline and Its Functional Analogues

Established Synthetic Routes to the 2-(1,3-Benzoxazol-2-yl)-4-methylaniline Core Structure

The foundational strategies for constructing the this compound framework typically involve a key cyclization step to form the benzoxazole (B165842) ring, with the substituents being introduced through careful selection of starting materials.

The most prevalent and direct method for forming the benzoxazole ring is the condensation reaction between a 2-aminophenol (B121084) derivative and a carbonyl compound or its equivalent. eurekaselect.combenthamdirect.com In the specific synthesis of this compound, the key precursors are 2-amino-4-methylphenol (B1222752) and 4-aminobenzaldehyde.

This reaction is typically carried out by heating the two starting materials, often in the presence of an acid or an oxidizing agent. The process begins with the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization followed by oxidative aromatization to yield the final 2-arylbenzoxazole product. nih.gov While aldehydes are the most common reaction partners, other functional groups such as carboxylic acids, nitriles, orthoesters, and isocyanates can also be employed to provide the C2-carbon of the benzoxazole ring. eurekaselect.combenthamdirect.comresearchgate.net The reaction conditions for these condensations can vary widely, often requiring high temperatures and the use of catalysts to achieve good yields. researchgate.netnih.gov

The this compound structure is assembled from two key fragments, and the introduction of the substituted methylaniline portion is achieved through the strategic choice of precursors for the condensation reaction.

The 4-methyl group: This substituent is incorporated by using 2-amino-4-methylphenol as the starting material for the benzoxazole ring system. The methyl group is positioned on the benzene (B151609) ring of the benzoxazole core. scienceandtechnology.com.vn

The 2-aniline group: The aniline (B41778) moiety at the C2-position of the benzoxazole ring is introduced by using a correspondingly substituted reaction partner. In the most common synthetic route, this is 4-aminobenzaldehyde. The condensation of 2-amino-4-methylphenol with 4-aminobenzaldehyde directly installs the required aniline group onto the heterocyclic core.

Therefore, the synthesis is a convergent process where the two key substituted components are joined in the main ring-forming reaction.

Innovations in Catalyst Development for this compound Synthesis

To improve the efficiency, selectivity, and environmental footprint of benzoxazole synthesis, significant research has focused on developing novel catalytic systems. These catalysts aim to lower reaction temperatures, shorten reaction times, and improve yields while often being recoverable and reusable. ckthakurcollege.net

A wide array of catalysts has been explored for the synthesis of 2-arylbenzoxazoles. Metal-based catalysts are prominent, with systems including nickel(II) complexes, palladium-supported nanocatalysts, and catalysts based on copper, iron, and titanium/zirconium oxides demonstrating high efficacy. nih.govorganic-chemistry.org For instance, magnetically separable nanoparticles, such as Ag@Fe2O3 core-shell particles, have been developed to facilitate easy catalyst removal and reuse, aligning with green chemistry principles. ckthakurcollege.net

Beyond traditional metal catalysts, organocatalysts and ionic liquids have emerged as effective alternatives. nih.govresearchgate.net L-proline has been used to catalyze the condensation under microwave irradiation, offering a green and inexpensive option. tku.edu.tw Ionic liquids can serve as both the solvent and catalyst, often enabling the reaction to proceed under solvent-free conditions. researchgate.net

CatalystStarting MaterialsConditionsYieldReference
Ag@Fe2O3 Nanoparticles2-Aminophenol, BenzaldehydeWater:Ethanol, Room Temp, 7 minExcellent ckthakurcollege.net
TiO2–ZrO22-Aminophenol, Aromatic AldehydeAcetonitrile, 60 °C, 15-25 min83-93% nih.gov
Nickel(II) Complexes2-Aminophenol, Aromatic AldehydesDMF, K2CO3, 80 °C, 3-4 h87-94% nih.gov
Samarium Triflateo-Amino(thio)phenols, AldehydesAqueous MediumGood organic-chemistry.org
Iodine2-Amino-4-methylphenol, Aromatic AldehydesSolvent-free, Microwave67-90% scienceandtechnology.com.vn

Exploration of Green Chemistry Principles in Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The development of green synthetic routes for benzoxazoles focuses on reducing waste, avoiding hazardous solvents, and minimizing energy consumption. bohrium.com

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of 2-arylbenzoxazoles, several solvent-free methods have been successfully developed. These reactions are often conducted by grinding the solid reactants together, sometimes with a solid catalyst, or by using microwave irradiation to promote the reaction between the neat reactants. scienceandtechnology.com.vnresearchgate.net The use of iodine as an oxidant under solvent-free microwave conditions is a notable example of an environmentally friendly protocol. scienceandtechnology.com.vn

Alternatively, replacing traditional organic solvents with water is a highly desirable green strategy. An efficient synthesis of 2-arylbenzoxazoles has been reported using samarium triflate as a reusable catalyst in an aqueous medium. organic-chemistry.org A particularly innovative approach involves the use of waste curd water as a catalytic solvent under microwave irradiation, transforming a byproduct of food production into a useful medium for chemical synthesis and mitigating environmental waste. bohrium.comtandfonline.com

Energy-efficient techniques are another cornerstone of green chemistry. Microwave-assisted organic synthesis has become a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. eurekaselect.combenthamdirect.com The synthesis of benzoxazoles is particularly amenable to microwave irradiation, with numerous protocols demonstrating its benefits, including reactions in green solvents like curd water or under solvent-free conditions. scienceandtechnology.com.vntandfonline.com

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), is an emerging green technique that avoids the need for bulk solvents. dtu.dk This method has been successfully applied to the synthesis of benzoxazole derivatives, offering a sustainable and efficient alternative to traditional solution-phase chemistry. mdpi.com Similarly, ultrasound-assisted synthesis provides an energy-efficient method that can enhance reaction rates and yields, and has been used for the preparation of benzoxazoles under solvent-free conditions. nih.govmdpi.comnih.gov

MethodConditionsKey AdvantagesReference
Microwave-AssistedSolvent-free or in green solvents (e.g., curd water)Rapid reaction times, high yields, energy efficient eurekaselect.comscienceandtechnology.com.vntandfonline.com
Ultrasound-AssistedSolvent-freeFaster reaction rates, high yields, energy efficient nih.govnih.gov
MechanochemicalBall milling, solvent-freeAvoids bulk solvents, efficient, sustainable dtu.dkmdpi.com
Aqueous MediumWater or waste curd water as solventEnvironmentally benign, avoids organic solvents organic-chemistry.orgtandfonline.com

Reaction Mechanism Elucidation for Key Synthetic Transformations of this compound Precursors

The formation of the 2-arylbenzoxazole scaffold, central to this compound, from its precursors, typically 2-aminophenol and an aromatic aldehyde, proceeds through a well-established mechanism. The reaction is generally catalyzed by a Brønsted or Lewis acid. acs.org

The proposed mechanism initiates with the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. This activation of the aldehyde facilitates a nucleophilic attack from the amino group of the 2-aminophenol, forming a tetrahedral intermediate. Subsequent dehydration of this intermediate leads to the formation of a Schiff base (imine) intermediate. acs.org

Following the formation of the imine, an intramolecular cyclization occurs. The hydroxyl group of the aminophenol attacks the imine carbon, resulting in the formation of a five-membered heterocyclic ring intermediate. acs.org The final step in the synthesis is the aromatization of this ring. This occurs through an oxidative process, often with air acting as the oxidant, which leads to the stable benzoxazole ring system. acs.org

In alternative synthetic routes, such as those employing tertiary amides and triflic anhydride (Tf₂O), the mechanism begins with the activation of the amide by Tf₂O to form an amidinium salt intermediate. The 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and subsequent elimination to yield the final 2-substituted benzoxazole. nih.gov

For syntheses involving iodine-mediated oxidative C-O bond formation, a plausible mechanism involves the base-promoted iodination of an intermediate, followed by a base-promoted cyclization to form the new C-O bond. The final step regenerates the iodine catalyst and yields the benzoxazole product. nih.gov

Scalable Synthesis and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues necessitates a focus on process optimization to ensure efficiency, cost-effectiveness, and sustainability. Key considerations for scalable synthesis include the use of readily available and inexpensive starting materials, mild reaction conditions, and the use of recyclable catalysts. nih.govacs.org

One approach to scalable synthesis involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, a Brønsted acidic ionic liquid gel has been demonstrated as an efficient and recyclable catalyst for benzoxazole synthesis under solvent-free conditions, which is highly desirable for industrial applications. acs.org Similarly, magnetic nanoparticles supporting an ionic liquid catalyst have been employed for the synthesis of benzoxazoles under solvent-free sonication, allowing for easy magnetic separation and reuse of the catalyst. nih.gov This method was successfully scaled up to a 10 mmol scale with only a slight decrease in yield, demonstrating its potential for larger-scale production. nih.gov

The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields, which can be advantageous in a production setting. mdpi.com Furthermore, mechanochemical methods, which involve solvent-free grinding of reactants, offer a green and efficient alternative for large-scale synthesis. mdpi.com

Process optimization also involves minimizing the number of synthetic steps. One-pot reactions are particularly attractive for industrial applications as they reduce the need for purification of intermediates, thereby saving time and resources. nih.gov The development of such streamlined processes is crucial for the economically viable production of 2-arylbenzoxazoles.

Considerations for Scalable Synthesis of 2-Arylbenzoxazoles

FactorObjectiveExamples of ApproachesReference
CatalystHigh activity, recyclability, low costHeterogeneous catalysts (e.g., ionic liquid gels, magnetic nanoparticles), reusable organocatalysts. nih.govacs.org
Reaction ConditionsMild temperature and pressure, solvent-freeSolvent-free sonication, microwave irradiation, mechanochemical methods. nih.govmdpi.com
Process EfficiencyReduced reaction time, high yield, one-pot synthesisUse of efficient catalysts, microwave-assisted reactions, one-pot procedures. nih.govmdpi.com
SustainabilityUse of green solvents (or solvent-free), atom economyAqueous reaction media, use of air as an oxidant, one-pot synthesis to minimize waste. nih.govnih.govorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 2 1,3 Benzoxazol 2 Yl 4 Methylaniline

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis of 2-(1,3-Benzoxazol-2-yl)-4-methylaniline

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. These methods are invaluable for identifying functional groups and understanding the molecular framework.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of infrared intensity versus wavenumber. For this compound, characteristic absorption bands are expected for the amine, methyl, and benzoxazole (B165842) functionalities.

The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=N stretching of the oxazole (B20620) ring is anticipated around 1615-1680 cm⁻¹. The C-O-C stretching of the benzoxazole moiety usually gives rise to a strong band in the 1200-1270 cm⁻¹ region. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. The N-H bending vibration is expected around 1550-1650 cm⁻¹.

Interactive Table of Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3450MediumN-H asymmetric stretching (amine)
~3350MediumN-H symmetric stretching (amine)
~3050MediumAromatic C-H stretching
~2920MediumAliphatic C-H stretching (methyl)
~1630StrongC=N stretching (benzoxazole)
~1600MediumAromatic C=C stretching
~1580MediumN-H bending (amine)
~1500StrongAromatic C=C stretching
~1250StrongAsymmetric C-O-C stretching (benzoxazole)
~820StrongC-H out-of-plane bending (aromatic)

Raman Spectroscopic Studies

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic ring vibrations. The symmetric breathing modes of the benzene (B151609) and benzoxazole rings should be prominent in the Raman spectrum. A study on the chemical oxidation of aniline (B41778) and N-methylaniline has demonstrated the utility of Raman spectroscopy in tracking changes in the aromatic ring structure. jmchemsci.com

Interactive Table of Predicted Raman Data

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3060MediumAromatic C-H stretching
~1610StrongAromatic C=C stretching
~1350MediumC-N stretching
~1000StrongAromatic ring breathing mode
~820MediumC-H out-of-plane bending (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics of this compound

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number and type of protons in a molecule. The aromatic protons of this compound are expected to resonate in the downfield region (δ 6.5-8.0 ppm). The methyl protons will appear as a singlet in the upfield region (around δ 2.2-2.5 ppm), and the amine protons will also give a singlet, the chemical shift of which can be variable and concentration-dependent.

The ¹³C NMR spectrum reveals the different carbon environments. The carbon atoms of the benzoxazole ring will be in the aromatic region, with the C=N carbon being the most downfield. The carbons of the methyl-substituted aniline ring will also have distinct chemical shifts. The methyl carbon will appear at a characteristic upfield position (around δ 20 ppm).

Interactive Table of Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.2Multiplet4HBenzoxazole aromatic protons
~7.1Doublet1HAniline aromatic proton
~6.9Doublet1HAniline aromatic proton
~6.7Singlet1HAniline aromatic proton
~5.0Broad Singlet2HNH₂ protons
~2.3Singlet3HCH₃ protons

Interactive Table of Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~163C=N (benzoxazole)
~150C-O (benzoxazole)
~148C-N (aniline)
~142Quaternary C (benzoxazole)
~130Aromatic CH
~128Aromatic CH
~125Aromatic CH
~124Aromatic CH
~120Quaternary C (aniline)
~118Aromatic CH
~115Aromatic CH
~110Aromatic CH
~21CH₃

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically over two or three bonds. It would be used to confirm the connectivity of the protons on the aniline and benzoxazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the aniline and benzoxazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can provide information about the conformation and stereochemistry of the molecule. For instance, a NOESY correlation between the methyl protons and a nearby aromatic proton would help to confirm their spatial proximity.

Solid-State NMR Spectroscopic Analysis (if applicable)

Solid-state NMR (ssNMR) can be used to study the structure and dynamics of molecules in the solid state. This technique would be particularly useful if the compound is a crystalline solid. ssNMR could provide information on polymorphism, molecular packing, and intermolecular interactions. However, no published solid-state NMR data for this compound are currently available.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways of this compound

High-resolution mass spectrometry (HRMS) is a critical tool for the confirmation of a synthesized compound's elemental composition. For this compound (C₁₄H₁₂N₂O), the calculated exact mass is 224.09496 g/mol . niscpr.res.in An HRMS analysis would be expected to provide an experimental mass value that is in close agreement with this theoretical value, typically to within a few parts per million (ppm), thus confirming the molecular formula.

The fragmentation pathways of this compound under mass spectrometric conditions (e.g., electron ionization or collision-induced dissociation) would provide significant structural information. While specific experimental data for this compound is not available, the fragmentation of 2-arylbenzoxazoles typically involves the characteristic cleavage of the heterocyclic and aromatic rings. Expected fragmentation patterns would include the loss of small molecules such as CO, HCN, and cleavage at the bond connecting the phenyl and benzoxazole moieties. A detailed analysis would involve proposing structures for the major fragment ions observed in the mass spectrum.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Property Value
Molecular Formula C₁₄H₁₂N₂O
Calculated Exact Mass 224.09496 u
Predicted Fragmentation Behavior (General)
Primary Fragmentation Cleavage of the bond between the phenyl and benzoxazole rings.
Fission of the benzoxazole ring system.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization of this compound

The photophysical properties of 2-arylbenzoxazoles are of significant interest due to their common use as fluorescent dyes and optical brighteners. niscpr.res.in The electronic properties are governed by the π-conjugated system extending over the benzoxazole and the substituted phenyl ring.

UV-Vis Absorption Profile and Electronic Transitions

The UV-Vis absorption spectrum of this compound in a given solvent would be expected to show characteristic bands corresponding to π-π* electronic transitions. For 2-arylbenzoxazoles, these transitions are typically observed in the ultraviolet region, often between 300 and 350 nm. niscpr.res.inmdpi.com The position and intensity (molar extinction coefficient, ε) of the absorption maxima would be influenced by the solvent polarity and the electronic nature of the substituents. The methyl and amino groups on the phenyl ring are electron-donating, which would likely cause a red-shift (bathochromic shift) in the absorption compared to unsubstituted 2-phenylbenzoxazole.

Fluorescence and Phosphorescence Characteristics (Quantum Yields, Lifetimes)

Many 2-arylbenzoxazole derivatives are known to be fluorescent. nih.govrsc.org Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence. The emission spectrum would typically be a mirror image of the absorption band, with a Stokes shift (the difference in wavelength between the absorption and emission maxima).

Key parameters to be determined would include the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the efficiency of the fluorescence process and are highly dependent on the molecular structure and environment. researchgate.net Phosphorescence, which is emission from a triplet excited state, is generally weaker and has a much longer lifetime than fluorescence and is often only observed at low temperatures or in deoxygenated solid matrices. No specific data on the quantum yields or lifetimes for this compound are available in the reviewed literature.

Solvent Effects on Spectroscopic Properties (Solvatochromism)

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a common phenomenon for molecules like 2-arylbenzoxazoles where there is a change in the dipole moment upon electronic excitation. researchgate.net The amino and methyl groups on the phenyl ring can contribute to an intramolecular charge transfer (ICT) character in the excited state. A study of the absorption and emission spectra in a range of solvents with varying polarity would reveal the extent of solvatochromism. A significant red-shift in the emission spectrum with increasing solvent polarity would indicate a larger dipole moment in the excited state compared to the ground state.

Excited-State Proton Transfer (ESPT) Phenomena in this compound (if observed)

Excited-state intramolecular proton transfer (ESPT) is a well-known phenomenon in certain 2-(hydroxyphenyl)benzoxazoles, where a proton is transferred from the hydroxyl group to the nitrogen of the benzoxazole ring in the excited state. rsc.org This leads to a large Stokes shift. For this compound, which lacks an intramolecular proton donor group like a hydroxyl group adjacent to the benzoxazole, ESPT is not an expected phenomenon. The primary excited-state deactivation pathway would be fluorescence and non-radiative decay.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would provide precise information on bond lengths, bond angles, and the dihedral angle between the benzoxazole and the 4-methylaniline rings. This dihedral angle is particularly important as it affects the extent of π-conjugation between the two ring systems. nih.gov

Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonds (involving the amino group), π-π stacking, and van der Waals forces, which govern the supramolecular architecture. researchgate.net No published crystal structure for this specific compound could be located in the Cambridge Structural Database or other public repositories.

Table 2: Expected X-ray Crystallography Data

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group Symmetry of the unit cell.
Unit Cell Dimensions a, b, c, α, β, γ
Bond Lengths and Angles Precise geometry of the molecule.
Dihedral Angle Torsion angle between the benzoxazole and phenyl rings.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

A crystallographic study of this compound, which would provide insights into its crystal packing, hydrogen bonding patterns, and potential π-stacking interactions, has not been reported in the reviewed scientific literature. The determination of these features requires single-crystal X-ray diffraction analysis, and the resulting data has not been made publicly available.

Polymorphism and Co-crystallization Studies

There are no published studies on the polymorphism or co-crystallization of this compound found in the searched academic and research databases. Such studies are crucial for understanding the different solid-state forms the compound might adopt and its potential to form multi-component crystals, but this area remains unexplored for this specific molecule.

Computational and Theoretical Investigations of 2 1,3 Benzoxazol 2 Yl 4 Methylaniline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are at the forefront of computational chemistry for predicting molecular properties. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. rsc.orgarabjchem.org These methods allow for a detailed examination of the molecule's ground state geometry, electronic orbitals, and spectroscopic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to all atomic coordinates. For 2-(1,3-Benzoxazol-2-yl)-4-methylaniline, this process involves optimizing bond lengths, bond angles, and dihedral angles.

Below is a table of representative optimized geometric parameters for this compound, as would be predicted by DFT calculations (e.g., at the B3LYP/6-311G(d,p) level).

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-C (Aromatic)1.39 - 1.42
C-O (Benzoxazole)~1.37
C=N (Benzoxazole)~1.31
C-N (Aniline)~1.40
C-N (Benzoxazole)~1.39
C-C (Ring-Ring Link)~1.48
Bond Angles (º) C-O-C (Benzoxazole)~105
C-N=C (Benzoxazole)~115
C-C-N (Aniline)~120
Dihedral Angle (º) Benzoxazole-Aniline20 - 40
Note: These values are illustrative, based on calculations for structurally related molecules. Actual values would be derived from a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-donating 4-methylaniline moiety, particularly the nitrogen atom and the aromatic ring. The LUMO is anticipated to be distributed across the electron-accepting benzoxazole (B165842) ring system. nankai.edu.cn This spatial separation of frontier orbitals is characteristic of donor-acceptor molecules and is crucial for their electronic properties.

Global Reactivity Descriptors Predicted from HOMO-LUMO Energies
ParameterFormulaIllustrative Value (eV)Significance
EHOMO--5.85Electron-donating ability
ELUMO--1.40Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.45Chemical reactivity and stability irjweb.com
Ionization Potential (I)-EHOMO5.85Energy to remove an electron
Electron Affinity (A)-ELUMO1.40Energy released when gaining an electron
Chemical Hardness (η)(I - A) / 22.225Resistance to change in electron configuration irjweb.com

Note: Values are illustrative, based on data for similar benzazole derivatives, and would be formally determined via DFT calculations. irjweb.comnankai.edu.cn

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Red regions signify areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms of the benzoxazole ring, as well as the nitrogen atom of the aniline (B41778) group. These are the primary sites for electrophilic interaction.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (-NH₂) and the aromatic C-H bonds. These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): Distributed over the carbon framework of the aromatic rings.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides a rationalization for the molecule's reactivity patterns.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. arabjchem.org These calculated frequencies often require scaling by a factor (typically ~0.96 for DFT/B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. nih.gov

This analysis is crucial for assigning specific vibrational modes to the peaks observed in experimental IR and Raman spectra. For this compound, key vibrational modes would include N-H stretching of the amine group, C=N stretching of the oxazole (B20620) ring, C-O-C vibrations, and various aromatic C-H and C=C stretching and bending modes. nih.govmdpi.com

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
N-H Asymmetric/Symmetric Stretch3400 - 3500Amine group vibration
Aromatic C-H Stretch3000 - 3100Benzene (B151609) and benzoxazole ring C-H bonds
C=N Stretch1620 - 1650Oxazole ring imine bond
Aromatic C=C Stretch1450 - 1600Ring skeletal vibrations
C-O Stretch1200 - 1250Oxazole ring ether linkage
C-N Stretch1280 - 1350Aniline C-N bond
Note: Frequencies are representative and based on DFT studies of analogous structures. arabjchem.orgnih.gov

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. researchgate.net These tensors are then used to determine the ¹H and ¹³C NMR chemical shifts, typically referenced against a standard like Tetramethylsilane (TMS).

The accuracy of these predictions has become high enough to aid in structure elucidation and to validate experimental assignments. arxiv.orgresearchgate.net For this compound, calculations would predict distinct chemical shifts for each unique proton and carbon atom. For instance, the aromatic protons on the benzoxazole and methylaniline rings would appear in the range of 7.0-8.5 ppm, while the methyl group protons would be significantly upfield, around 2.3 ppm. Comparing these predicted values with experimentally measured spectra serves as a rigorous test of the computed molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solution-Phase Behavior of this compound

While quantum chemical calculations typically model a molecule in the gas phase at 0 K, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time at finite temperatures, often in the presence of a solvent. uantwerpen.be MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of conformational dynamics and intermolecular interactions. nih.gov

For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and simulating its movement over nanoseconds. Analysis of the simulation trajectory can reveal:

Conformational Flexibility: How the dihedral angle between the two ring systems fluctuates over time, providing insight into the molecule's flexibility in solution.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's amine group (as a donor) or its heteroatoms (as acceptors) and the surrounding solvent molecules.

Structural Stability: By calculating the root-mean-square deviation (RMSD) of the molecule's backbone atoms over time, one can assess its structural stability in the simulated environment. rsc.org

These simulations are invaluable for bridging the gap between the static picture from quantum chemistry and the dynamic reality of molecules in a condensed phase. uantwerpen.benih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physical or Photophysical Attributes of this compound and its Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical functions that correlate the structural or physicochemical features of molecules with their macroscopic properties. For benzoxazole derivatives, QSPR studies are instrumental in predicting attributes like thermal stability, biological activity, and photophysical characteristics without the need for extensive experimental synthesis and testing. nih.govresearchgate.net

Research on related heterocyclic structures, such as benzoxazines and other benzoxazole series, has established a methodology for developing robust QSPR models. nih.govbris.ac.uk These models are typically built using a series of molecular descriptors calculated from the optimized 3D structure of the compounds. These descriptors quantify various aspects of the molecule, including:

Steric properties: Related to the size and shape of the molecule.

Electrostatic properties: Describing the charge distribution, dipole moments, and potential for electrostatic interactions.

Hydrophobic properties: Pertaining to the molecule's affinity for non-polar environments.

Hydrogen bond donor/acceptor fields: Quantifying the potential for hydrogen bonding. nih.gov

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate these models. nih.gov For a hypothetical QSPR study on derivatives of this compound aimed at predicting a specific property (e.g., fluorescence quantum yield), a set of known derivatives would be used as a training set. The resulting model's predictive power is then validated using an external test set of compounds.

The quality of a QSPR model is assessed using several statistical metrics. A high squared correlation coefficient (R²) indicates a good fit for the training set, while a high predictive squared correlation coefficient (R²_pred) for the test set confirms the model's predictive ability. nih.gov

Table 1: Representative Validation Parameters for a Hypothetical QSPR Model of Benzoxazole Derivatives

This table illustrates typical statistical results obtained from 3D-QSPR studies on heterocyclic compounds, demonstrating the predictive capacity of such models.

Model TypeStatistical ParameterRepresentative ValueDescription
CoMFAR²_cv (Cross-validated)0.574Indicates good internal model robustness. nih.gov
CoMFAR²_pred (Test Set)0.560Shows the model's ability to predict properties of new compounds. nih.gov
CoMSIAR²_cv (Cross-validated)0.711Often provides a more refined model by including more descriptor fields. nih.gov
CoMSIAR²_pred (Test Set)0.620Demonstrates strong external predictive power. nih.gov

Excited State Dynamics and Photophysical Mechanism Simulations (e.g., ESIPT, AIE)

The photophysical behavior of this compound is governed by processes that occur following the absorption of light. Computational simulations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are crucial for elucidating these complex excited-state dynamics. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a photophysical process where a proton is transferred within a molecule in its electronically excited state. researchgate.net This phenomenon is common in molecules containing both a proton donor (like a hydroxyl or amino group) and a proton acceptor in close proximity. researchgate.netmdpi.com While classic ESIPT examples often involve 2-(2'-hydroxyphenyl)benzoxazole, recent computational studies have shown that ESIPT can also occur from an amino group to a carbon atom of an adjacent aromatic ring. nih.gov

For this compound, a potential ESIPT pathway could involve the transfer of a proton from the aniline's amino (-NH₂) group to the nitrogen atom of the benzoxazole ring. Upon photoexcitation, the acidity of the amino group and the basicity of the benzoxazole nitrogen are expected to increase due to charge redistribution, facilitating the proton transfer. nih.gov This process leads to the formation of a transient tautomer with a distinct electronic structure, which often results in a large Stokes shift (a significant difference between the absorption and emission maxima). Simulations of the potential energy surfaces of the ground (S₀) and first excited (S₁) states can map out the energy barriers and decay pathways for this process. nih.gov

Aggregation-Induced Emission (AIE): Many luminogenic materials are highly emissive in dilute solutions but suffer from quenching in the aggregated or solid state. In contrast, molecules exhibiting Aggregation-Induced Emission (AIE) are weakly fluorescent in solution but become highly emissive upon aggregation. nih.gov This behavior is often attributed to the Restriction of Intramolecular Motions (RIM) mechanism. researchgate.net In solution, absorbed energy is dissipated non-radiatively through molecular rotations and vibrations. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence. nih.gov

Benzoxazole derivatives can be designed to exhibit AIE. Computational studies can help predict AIE behavior by analyzing the rotational freedom around key single bonds in the molecule and how intermolecular interactions in an aggregated state (like π-π stacking) might restrict these motions. The push-pull electronic nature of this compound, with the aniline group acting as an electron donor and the benzoxazole as an acceptor, makes it a candidate for AIE-active materials. nih.gov

Reaction Pathway and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of the benzoxazole core. By mapping the potential energy surface of a reaction, chemists can identify intermediates, calculate activation energies, and characterize the geometry of transition states. youtube.com

The formation of 2-substituted benzoxazoles can proceed through several synthetic routes. One common method is the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or an aldehyde, followed by cyclization and dehydration or oxidation. nih.gov

A plausible reaction pathway for forming the 2-aryl-benzoxazole scaffold involves the oxidative cyclization of a Schiff base intermediate (formed from 2-aminophenol and an appropriate aldehyde). Computational analysis of such a reaction would involve the following steps:

Reactant and Product Optimization: The geometries of the starting materials (e.g., 2-aminophenol and 4-amino-3-methylbenzaldehyde) and the final product, this compound, are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state (TS) structure for each elementary step, such as the initial condensation, the cyclization, and the final oxidation/aromatization. Methods like Nudged Elastic Band (NEB) or Eigenvector Following are used for this purpose. youtube.com The TS is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, intermediate, or product) will have all real (positive) vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Table 2: Hypothetical Computational Data for Benzoxazole Formation Pathway

This table outlines the kind of data generated from a computational analysis of a multi-step synthesis, providing insight into the reaction mechanism.

Reaction StepStructure TypeRelative Energy (kcal/mol)Key Geometric Feature
CondensationTransition State 1 (TS1)+25.5Formation of C=N bond
CyclizationIntermediate (Int)-5.2Formed Schiff base
CyclizationTransition State 2 (TS2)+15.8Formation of C-O bond in the five-membered ring. nih.gov
AromatizationTransition State 3 (TS3)+10.1Elimination of H₂O or oxidation

Chemical Reactivity and Derivatization Strategies for 2 1,3 Benzoxazol 2 Yl 4 Methylaniline

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) and Aniline (B41778) Moieties

The benzoxazole and aniline rings of the molecule exhibit distinct reactivities towards electrophilic and nucleophilic agents. The aniline ring, activated by the amino group, is prone to electrophilic substitution, while the benzoxazole ring's reactivity is more nuanced.

Electrophilic Substitution:

The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group and the moderate activation by the methyl group. Electrophiles are expected to preferentially attack the positions ortho and para to the amino group. Given that the para position is occupied by the benzoxazole substituent, electrophilic attack will likely occur at the positions ortho to the amine.

Conversely, the benzoxazole ring system is generally considered electron-deficient, making electrophilic substitution on this moiety less favorable. However, substitution can be directed to the 5- and 7-positions of the benzoxazole ring under certain conditions, which has been shown to be beneficial for the biological activity of some 2-arylbenzoxazole derivatives. nih.gov

Nucleophilic Substitution:

Direct nucleophilic aromatic substitution on either the unsubstituted benzoxazole or aniline ring is generally difficult and requires harsh conditions or the presence of strongly electron-withdrawing groups. However, the C2 position of the benzoxazole ring can be susceptible to nucleophilic attack, sometimes leading to ring-opening reactions. researchgate.netrsc.org Furthermore, derivatization strategies involving the initial conversion of the amine on the aniline ring to a better leaving group (e.g., a diazonium salt) can enable nucleophilic substitution on the aniline ring.

Table 1: Predicted Regioselectivity of Electrophilic Substitution

Reagent/Reaction Predicted Major Product(s)
Bromination (Br₂) 2-(1,3-Benzoxazol-2-yl)-3,5-dibromo-4-methylaniline
Nitration (HNO₃/H₂SO₄) 2-(1,3-Benzoxazol-2-yl)-4-methyl-3-nitroaniline
Sulfonation (H₂SO₄) 2-Amino-5-(1,3-benzoxazol-2-yl)-4-methylbenzenesulfonic acid
Friedel-Crafts Acylation (RCOCl/AlCl₃) N-(5-(1,3-benzoxazol-2-yl)-2-methylphenyl)acetamide (via N-acylation) or complexation

Functional Group Interconversions and Modification of the Methylaniline Group

The amino and methyl groups on the aniline moiety are primary sites for functional group interconversions, offering pathways to a wide array of derivatives. ub.eduvanderbilt.edu

Reactions of the Amino Group:

Acylation: The primary amine can be readily acylated with acid chlorides or anhydrides to form amides. This is often used as a protective strategy or to introduce new functional moieties.

Alkylation: N-alkylation can be achieved using alkyl halides, though polyalkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: Treatment with nitrous acid (HONO) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X, -H) in Sandmeyer or related reactions.

Schiff Base Formation: The amine can condense with aldehydes or ketones to form imines (Schiff bases), which are important intermediates and ligands for metal complexes. orientjchem.org

Reactions of the Methyl Group:

Oxidation: The methyl group can be oxidized to a formyl group or a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation dramatically alters the electronic properties and functionality of the molecule.

Table 2: Examples of Functional Group Interconversions

Reagent(s) Functional Group Targeted Resulting Functional Group
Acetic Anhydride Amino Amide
Sodium Nitrite, HCl (0-5 °C) Amino Diazonium Salt
Benzaldehyde Amino Imine (Schiff Base)
Potassium Permanganate (KMnO₄) Methyl Carboxylic Acid

Investigation of Ring-Opening or Rearrangement Reactions of the Benzoxazole Core

The benzoxazole ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing a route to different heterocyclic or open-chain structures. researchgate.netrsc.org These reactions often involve nucleophilic attack at the C2 position of the benzoxazole. For instance, reactions with strong nucleophiles like secondary amines or certain organometallic reagents can lead to the cleavage of the C-O bond within the oxazole (B20620) ring. researchgate.netrsc.org

A study demonstrated that benzoxazoles can react with secondary amines, leading to ring opening, followed by an iron-catalyzed oxidative cyclization to yield 2-aminobenzoxazoles. rsc.org Another method involves the copper-catalyzed ring-opening of benzoxazoles with iodoarenes to generate 2-(diphenylamino)phenol derivatives. researchgate.net These methodologies suggest that the benzoxazole core of 2-(1,3-Benzoxazol-2-yl)-4-methylaniline could be synthetically manipulated to produce novel structures.

Rearrangement reactions of the benzoxazole core itself are less common but can be induced under thermal or photochemical conditions, potentially leading to isomeric structures like benzoxazinones. raco.cat

Formation of Coordination Complexes with Metal Centers and Their Structural Characterization

The nitrogen atoms in both the benzoxazole ring and the aniline's amino group, along with the oxygen atom in the benzoxazole, can act as coordination sites for metal ions. researchgate.netnih.gov This makes this compound and its derivatives potent ligands for the formation of metal complexes. These complexes have applications in catalysis, materials science, and as antimicrobial or anticancer agents. nih.govnih.gov

The aniline nitrogen and the benzoxazole nitrogen can act as a bidentate chelating ligand, forming stable five- or six-membered rings with a metal center. The specific coordination mode will depend on the metal ion, the solvent, and the presence of other co-ligands. researchgate.netrsc.org

The structural characterization of these metal complexes is typically achieved through a combination of spectroscopic and analytical techniques:

FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of C=N, N-H, and C-O bonds upon complexation. chemmethod.com

UV-Vis Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. chemmethod.com

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. chemmethod.com

Single-Crystal X-ray Diffraction: To provide definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes. researchgate.net

Table 3: Common Metal Ions and Expected Coordination Geometries

Metal Ion Potential Coordination Geometry
Cu(II) Square Planar, Tetrahedral, Octahedral
Ni(II) Square Planar, Tetrahedral, Octahedral
Zn(II) Tetrahedral, Octahedral
Co(II) Tetrahedral, Octahedral
Pt(IV) Octahedral
Mn(II) Octahedral

Polymerization or Oligomerization Reactions for Advanced Material Development

The presence of a primary aromatic amine group makes this compound a suitable monomer for polymerization reactions, similar to aniline itself. Oxidative polymerization of aniline and its derivatives is a well-established method to produce conducting polymers like polyaniline (PANI). nih.govrsc.org

The polymerization of this compound can be initiated chemically, using an oxidizing agent like ammonium (B1175870) persulfate, or electrochemically. nih.gov The resulting polymer would feature a polyaniline backbone with pendant 2-(1,3-benzoxazol-2-yl) groups. These pendant groups are expected to influence the polymer's properties, such as:

Solubility: The bulky benzoxazole group might enhance solubility in organic solvents compared to unsubstituted PANI. rsc.org

Thermal Stability: The rigid benzoxazole heterocycle could increase the thermal stability of the polymer. researchgate.net

Optical and Electronic Properties: The benzoxazole moiety is a known fluorophore, which could impart fluorescent properties to the resulting polymer. Its electron-withdrawing nature would also modulate the electronic properties of the polyaniline chain.

Sensing Capabilities: The nitrogen and oxygen atoms in the benzoxazole ring could serve as binding sites for specific analytes, making the polymer a candidate for chemical sensor applications. nih.gov

The synthesis of copolymers with aniline or other substituted anilines could further tune the properties of the final material. ysu.am Characterization of the resulting polymers would involve techniques like gel permeation chromatography (GPC) for molecular weight determination, FT-IR and NMR for structural confirmation, UV-Vis spectroscopy to study electronic properties, and thermogravimetric analysis (TGA) to assess thermal stability. rsc.orgysu.am

Applications of 2 1,3 Benzoxazol 2 Yl 4 Methylaniline in Materials Science and Advanced Technologies

Development of Fluorescent Probes and Chemosensors Utilizing 2-(1,3-Benzoxazol-2-yl)-4-methylaniline

The inherent fluorescence of the benzoxazole (B165842) core is a key feature that allows for its use in the development of fluorescent probes and chemosensors for the detection of various analytes in non-biological systems. The principle behind these sensors often involves a change in the fluorescence intensity or a shift in the emission wavelength upon interaction with the target species. The amino group in this compound can act as a binding site for metal ions or other analytes, leading to a modulation of the compound's photophysical properties.

Research on related benzoxazole derivatives has demonstrated their efficacy as fluorescent sensors. For instance, certain benzoxazole compounds have been designed to detect heavy metal ions in aqueous solutions. The interaction of the metal ion with the benzoxazole derivative can lead to the formation of a metal complex, which in turn alters the electronic structure of the fluorophore and results in a detectable change in its fluorescence emission. researchgate.net The sensitivity and selectivity of these probes can be tailored by modifying the substituents on the benzoxazole ring system.

A desirable characteristic for fluorescent probes is a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. Benzoxazole derivatives with large Stokes shifts have been synthesized, which is advantageous for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence measurements. researchgate.net The development of 2-aryl-perfluorobenzoxazoles has yielded compounds with high fluorescence quantum yields, some reaching up to 99%, highlighting the potential of the benzoxazole scaffold in creating highly efficient fluorescent materials. rsc.org While direct studies on this compound as a fluorescent probe are not extensively reported, the existing literature on analogous compounds provides a strong foundation for its potential in this area.

Table 1: Performance of a Related Benzoxazole-Based Fluorescent Probe Note: This table is based on data for a related benzoxazole derivative, not the specific subject compound.

AnalyteDetection LimitFluorescence ChangeReference
Metal IonsMicromolar to NanomolarQuenching or Enhancement researchgate.net

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

Organic light-emitting diodes (OLEDs) are a major application area for advanced organic materials, and benzoxazole derivatives have shown significant promise in this field. nih.gov These compounds can function as charge-transporting materials, host materials for phosphorescent emitters, or as the emissive species themselves. The rigid and planar structure of the benzoxazole core facilitates intermolecular π-π stacking, which is beneficial for charge transport.

The amino-substituted benzoxazole, 4-(1,3-benzoxazol-2-yl)aniline, is a known OLED material. researchgate.net The incorporation of an amino group can enhance hole injection and transport properties, which are crucial for efficient OLED performance. Furthermore, the development of boron-benzoxazole complexes has opened up new avenues for creating highly efficient emitters for OLEDs. nih.gov These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.

Table 2: Optoelectronic Properties of a Related Benzoxazole Derivative Note: This table is based on data for a related benzoxazole derivative, not the specific subject compound.

PropertyValueApplicationReference
Quantum Yield72.26%Emitter in OLEDs sciengine.com
Optical Waveguide Loss (Straight)0.38 dB/cmFlexible Photonics sciengine.com
Optical Waveguide Loss (Bent)0.56 dB/cmFlexible Photonics sciengine.com

Application as Advanced Pigments and Dyes in Non-Biological Systems

The benzoxazole scaffold is a key component in a variety of dyes and pigments due to its excellent photostability and strong fluorescence. researchgate.net The extended π-conjugated system of benzoxazole derivatives allows for strong absorption of light in the UV and visible regions, leading to vibrant colors. The specific color and photophysical properties can be tuned by introducing different substituent groups onto the benzoxazole ring.

The fluorescent nature of many benzoxazole derivatives makes them particularly suitable for use as fluorescent dyes in applications such as security inks, optical brighteners, and tracers. For instance, a series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] researchgate.netoaji.netoxazole (B20620) derivatives have been synthesized and shown to be fluorescent, absorbing light in the range of 296–332 nm and emitting in the range of 368–404 nm with excellent quantum yields. researchgate.net

While the primary application of this compound as a pigment or dye in non-biological systems is not extensively documented, its structural features suggest its potential in this area. The combination of the benzoxazole core with the aniline (B41778) moiety could lead to interesting solvatochromic properties, where the color of the dye changes with the polarity of the solvent. This could be exploited in the development of sensors or indicators.

Table 3: Photophysical Properties of a Related Benzoxazole-Based Fluorescent Dye Note: This table is based on data for a related benzoxazole derivative, not the specific subject compound.

PropertyWavelength Range (nm)Reference
Absorption296 - 332 researchgate.net
Emission368 - 404 researchgate.net

Exploration as Components in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. The benzoxazole ring system, with its extended π-electron system and potential for charge transfer, provides a good foundation for designing molecules with significant NLO properties.

Computational studies on benzoxazole derivatives have shown that they can possess large hyperpolarizabilities. For example, a study on 2-(2'-hydroxyphenyl)benzoxazole and 2,5-bis(2-benzoxazolyl)phenol revealed that the latter has a hyperpolarizability about ten times larger than the former. oaji.net This suggests that extending the conjugation and incorporating multiple benzoxazole units can significantly enhance the NLO response. The dominant component of the hyperpolarizability tensor was found to be along the long axis of the molecule, which is a common feature in push-pull systems designed for NLO applications.

While experimental data on the NLO properties of this compound is scarce, its structure, which can be viewed as a donor-π-acceptor system (with the aniline as the donor and the benzoxazole as the acceptor), suggests that it could exhibit a second-order NLO response. Further research, including experimental measurements and theoretical calculations, would be necessary to fully evaluate its potential in this area.

Table 4: Calculated Hyperpolarizability of a Related Benzoxazole Compound Note: This table is based on computational data for a related benzoxazole derivative, not the specific subject compound.

CompoundHyperpolarizability (β)MethodReference
2,5-bis(2-benzoxazolyl)phenolSignificantly enhancedDFT oaji.net

Role in Photochromic or Thermochromic Materials

Photochromic and thermochromic materials, which change their color in response to light or temperature, respectively, are at the forefront of smart materials research. Benzoxazole derivatives have been investigated for their potential in these applications due to the possibility of inducing reversible structural changes that alter their absorption and emission properties.

Research on styrylbenzazole photoswitches has shown that these molecules can undergo reversible E-Z isomerization of a central double bond upon irradiation with light, leading to a change in their absorption spectra. diva-portal.org The thermal stability of the different isomers and the quantum yields of the photochemical reactions can be tuned by modifying the benzazole heterocycle and the substituents on the aryl ring. diva-portal.org

In the realm of thermochromism, diketone-boron complexes with benzoxazole terminals have been synthesized to create full-color thermochromic fluorescent materials. researchgate.net These materials exhibit a colorimetric response to temperature changes, which has potential applications in temperature sensing and information encryption. researchgate.net Additionally, phenothiazine-based benzoxazole derivatives have been shown to exhibit mechanochromic luminescence, where the emission color changes upon the application of mechanical force. rsc.org A triphenylamine-based benzoxazole derivative has also been reported as a piezofluorochromic material, showing a fluorescence change under pressure. nih.gov These examples demonstrate the versatility of the benzoxazole scaffold in creating stimuli-responsive materials. While direct evidence for the photochromic or thermochromic behavior of this compound is limited, its structural framework suggests that it could be a valuable precursor for the synthesis of such functional materials.

Table 5: Stimuli-Responsive Properties of Related Benzoxazole Derivatives Note: This table is based on data for related benzoxazole derivatives, not the specific subject compound.

Material TypeStimulusObserved EffectPotential ApplicationReference
StyrylbenzazoleLightReversible E-Z IsomerizationPhotoswitches diva-portal.org
Benzoxazole-Boron ComplexTemperatureColorimetric Fluorescence ChangeThermosensors researchgate.net
Phenothiazine-BenzoxazoleMechanical ForceMechanochromic LuminescenceStress Sensors rsc.org
Triphenylamine-BenzoxazolePressurePiezofluorochromismPressure Sensors nih.gov

Future Research Directions and Emerging Opportunities for 2 1,3 Benzoxazol 2 Yl 4 Methylaniline

Novel Synthetic Methodologies (e.g., Flow Chemistry, Microfluidics, Photocatalysis)

Traditional batch synthesis of benzoxazoles often involves harsh conditions, long reaction times, and the use of stoichiometric, often hazardous, reagents. nih.govacs.org The future of synthesizing 2-(1,3-Benzoxazol-2-yl)-4-methylaniline lies in the adoption of modern, sustainable, and efficient technologies.

Flow Chemistry and Microfluidics: Continuous flow processes offer significant advantages over batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety and scalability. mdpi.comresearchgate.net For the synthesis of this compound, a potential flow chemistry approach could involve the reaction of 2-amino-4-methylphenol (B1222752) with a suitable benzoic acid derivative. The ability to rapidly screen and optimize reaction conditions in a flow reactor would be a key advantage. mdpi.com

Table 1: Proposed Flow Chemistry Parameters for the Synthesis of this compound

Parameter Proposed Value/Range Rationale
Reactants 2-Amino-4-methylphenol, 4-aminobenzoic acid derivative Readily available starting materials.
Solvent High-boiling green solvents (e.g., anisole, Cyrene™) Improved safety and sustainability profile.
Catalyst Immobilized acid or metal catalyst Facilitates catalyst recovery and reuse. researchgate.netacs.org
Temperature 150-250 °C Higher temperatures often required for cyclization.
Residence Time 5-30 minutes Significantly shorter than batch reactions. mdpi.com
Pressure 10-20 bar Allows for superheating of solvents for faster kinetics.
Photocatalysis:researchgate.netresearchgate.net2-aminophenol (B121084)

Application of Advanced In-situ and Operando Characterization Techniques

To truly understand and optimize the synthesis and performance of this compound, advanced characterization techniques that provide real-time insights are crucial.

In-situ and Operando Spectroscopy: Techniques like in operando flow NMR and FTIR spectroscopy can be invaluable for monitoring the formation of this compound in real-time. nih.gov By tracking the concentration of reactants, intermediates, and the final product as the reaction progresses, a detailed kinetic and mechanistic understanding can be achieved. This data is essential for optimizing reaction conditions and identifying potential side reactions. For instance, in operando FTIR could be used to observe the disappearance of the carbonyl and amine stretches of the starting materials and the appearance of the characteristic benzoxazole (B165842) ring vibrations.

Table 2: Potential In-situ and Operando Techniques for Studying the Synthesis of this compound

Technique Information Gained Potential Application
In-situ NMR Reaction kinetics, intermediate identification, and quantification. nih.gov Optimizing residence time and temperature in flow synthesis.
In-situ FTIR Functional group transformations, reaction progress monitoring. nih.gov Elucidating the reaction mechanism and identifying transient species.
Operando Raman Vibrational modes of catalysts and reactants under reaction conditions. Understanding catalyst deactivation and reaction pathways on surfaces.
In-situ X-ray Diffraction Crystalline phase transformations of catalysts or solid reactants. Monitoring changes in heterogeneous catalysts during the reaction.

Leveraging Artificial Intelligence and Machine Learning for Predictive Material Design and Synthesis Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials discovery and synthesis. researchgate.netnih.gov For this compound, these computational tools can be applied in several key areas.

Predictive Material Design: ML models can be trained on existing data of benzoxazole derivatives to predict the physicochemical and photophysical properties of novel compounds. nih.gov For this compound, ML could predict properties such as its absorption and emission spectra, quantum yield, and solubility based on its molecular structure. This predictive capability would enable the in silico screening of a vast chemical space to identify derivatives with desired characteristics for specific applications, such as fluorescent probes or organic light-emitting diodes (OLEDs).

Synthesis Optimization: Retrosynthesis models, powered by AI, can propose novel and efficient synthetic routes to a target molecule. rsc.org For this compound, such models could identify alternative starting materials and reaction pathways that are more cost-effective and sustainable than traditional methods. Furthermore, ML algorithms can be used to optimize reaction conditions by analyzing large datasets from high-throughput experimentation, leading to higher yields and purity. researchgate.net

Exploration of Supramolecular Assemblies and Nanostructures Based on this compound

The planar structure of the benzoxazole core and the potential for hydrogen bonding through the aniline (B41778) group make this compound an excellent candidate for the construction of ordered supramolecular assemblies and nanostructures. The self-assembly of similar 2-(4-aminophenyl)benzoxazole derivatives has been shown to be driven by intermolecular hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net

Future research could focus on controlling the self-assembly of this molecule in different solvents and on various surfaces to create well-defined nanostructures such as nanofibers, nanoribbons, or vesicles. The photophysical properties of these assemblies are expected to be significantly different from those of the individual molecules due to aggregation-induced emission (AIE) or other collective phenomena. These nanostructures could find applications in organic electronics, sensing, and bioimaging.

Development of Smart Materials Responsive to External Physical Stimuli

"Smart" materials that respond to external stimuli such as light, pH, temperature, or mechanical force are at the forefront of materials science. The unique electronic properties of the this compound scaffold make it a promising building block for such materials.

pH-Responsive Materials: The aniline moiety in the molecule can be protonated or deprotonated in response to changes in pH. This can lead to significant changes in the molecule's electronic structure and, consequently, its photophysical properties. nih.govmdpi.com This pH-dependent fluorescence or color change could be harnessed to develop highly sensitive pH sensors for biological or environmental applications.

Thermoresponsive Polymers: By incorporating this compound as a side chain into a polymer backbone, it is possible to create thermoresponsive materials. rsc.orgresearchgate.net The solubility and aggregation behavior of such polymers in solution could be tuned by temperature, leading to applications in drug delivery, where a therapeutic agent could be released at a specific temperature.

Mechanochromic Materials: The crystalline structure of this compound and its derivatives could be sensitive to mechanical stress. Grinding or shearing could disrupt the crystal packing, leading to a change in the fluorescence emission color. This mechanochromic behavior could be utilized in the development of stress sensors and damage detectors for structural materials.

Table 3: List of Compound Names

Compound Name
This compound
2-Amino-4-methylphenol
4-Aminobenzoic acid
Anisole
Cyrene™
Eosin Y
2-Aminophenol
4-Amino-3-methylbenzaldehyde

Q & A

Basic: What solvent-free synthetic routes are optimal for preparing 2-(1,3-Benzoxazol-2-yl)-4-methylaniline derivatives?

Answer:
A robust method involves reductive amination under solvent-free conditions. For example, grinding 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with substituted aldehydes in an agate mortar, followed by addition of sodium borohydride/boric acid (1:1 ratio) to drive the reaction to completion. Reaction progress is monitored via TLC (chloroform:methanol, 7:3), and purification is achieved through recrystallization in ethanol . This approach minimizes solvent waste and improves reaction efficiency.

Basic: How can spectroscopic techniques (IR, NMR, MS) validate the structure of this compound?

Answer:

  • IR Spectroscopy : Confirm the presence of amine (-NH₂) stretches (~3300–3500 cm⁻¹) and benzoxazole C=N/C-O vibrations (~1600–1650 cm⁻¹).
  • NMR : ¹H NMR should show aromatic protons (δ 6.8–8.2 ppm) and methyl group signals (δ ~2.3 ppm). ¹³C NMR identifies the benzoxazole carbons (C=N at ~150–160 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₁₁N₂O). Cross-reference with computational mass predictions ensures accuracy .

Basic: Which density-functional theory (DFT) functionals are most reliable for modeling electronic properties of this compound?

Answer:
Hybrid functionals combining exact exchange and gradient corrections, such as B3LYP , are widely used. Becke’s 1993 functional (incorporating exact exchange terms) demonstrates <2.4 kcal/mol deviation in thermochemical accuracy, making it suitable for predicting ionization potentials, electron affinities, and aromatic π-π* transitions . For correlation energy, the Colle-Salvetti formula (adapted into DFT) provides <5% error in atomic/molecular systems .

Advanced: How can researchers resolve contradictions between computational and experimental reactivity data?

Answer:

  • Benchmarking : Compare DFT-predicted reaction pathways (e.g., nucleophilic substitution at the methylaniline group) with experimental kinetic data.
  • Error Analysis : Assess functional limitations (e.g., overestimation of delocalization in B3LYP) using higher-level methods like CCSD(T) for critical steps.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions absent in gas-phase calculations .

Advanced: What crystallographic strategies confirm the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Grow crystals via slow evaporation of ethanol or DMSO.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement : SHELXL software refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C-N bond in benzoxazole: ~1.36 Å) .

Advanced: What in vitro models are suitable for evaluating its antitumor activity?

Answer:

  • Cell Lines : Use breast cancer cell lines (e.g., MCF-7, MDA-MB-231) for IC₅₀ determination via MTT assays.
  • Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
  • Target Identification : Perform kinase inhibition profiling or molecular docking to hypothesize interactions with oncogenic targets (e.g., EGFR, HER2) .

Advanced: How can fluorescence spectroscopy elucidate its photophysical properties?

Answer:

  • Emission Spectra : Measure λem in DMSO or THF; benzoxazole derivatives often emit in blue-green regions (λex ~300–350 nm).
  • Quantum Yield Calculation : Compare integrated fluorescence intensity with a standard (e.g., quinine sulfate).
  • Stokes Shift Analysis : Correlate with solvent polarity to assess intramolecular charge transfer (ICT) .

Advanced: What protocols ensure safe handling and stability during storage?

Answer:

  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (R36/37/38 hazard).
  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Degradation Monitoring : Periodically analyze purity via HPLC (C18 column, acetonitrile/water gradient) .

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